4-Oxoheptanoic acid

Übersicht

Beschreibung

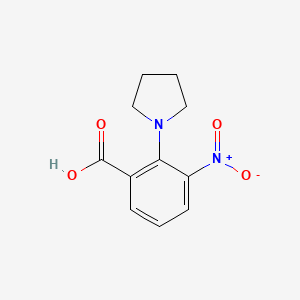

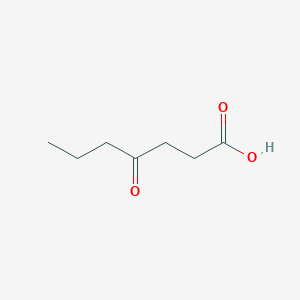

4-Oxoheptanoic acid, also known as 3-butyrl propionic acid, is a chemical compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .

Molecular Structure Analysis

The systematic name for this compound is CCCC(=O)CCC(=O)O . The structure includes a seven-carbon chain with two carbonyl groups (C=O), one at the fourth carbon and another at the end of the chain, forming a carboxylic acid group (COOH).Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 268.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 36.1±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 135.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-Oxoheptanoic acid and its derivatives are utilized as precursors in chemical synthesis. For instance, they are employed in preparing compounds like 2-methyl-1,3-cyclohexanedione, which is achieved by avoiding high-pressure hydrogenation conditions (Chattopadhyay, Banerjee, & Sarma, 1979). This highlights their role in facilitating alternative, less intense synthetic pathways.

Applications in Nanotechnology

In the field of nanotechnology, this compound derivatives have been used for the optical gating of nanofluidic devices. These devices, based on synthetic ion channels, utilize the photolabile properties of these compounds. The optical gating allows UV-light-triggered permselective transport of ionic species, paving the way for potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Atmospheric Studies

The identification of this compound derivatives in marine atmospheres underscores their environmental relevance. In a study, 4-oxoheptanedioic acid was detected in marine aerosols, indicating its presence and potential role in atmospheric chemical processes (Sakaguchi & Kawamura, 1994). This discovery expands our understanding of the chemical composition of marine aerosols.

Gas Phase Ion Fragmentation Studies

The fragmentation behaviors of small oxocarboxylic acids, including 6-oxoheptanoic acid, have been studied using electrospray ionization and mass spectrometry. These studies are crucial for understanding the gas phase ion fragmentation mechanisms, which are significant in various fields of analytical and organic chemistry (Kanawati et al., 2007).

Role in Organic Chemistry Research

This compound and its derivatives, such as methyl 7-oxoheptanoate, are significant in the synthesis of various organic compounds. They have been used for synthesizing intermediates in the preparation of prostaglandins and other bioactive molecules, highlighting their importance in organic synthesis (Ballini & Petrini, 1984).

Scientific Research Applications of this compound

Synthesis and Chemical Processes

This compound and its derivatives are used as precursors in chemical synthesis. For example, they serve in the preparation of 2-methyl-1,3-cyclohexanedione, offering an alternative to high-pressure hydrogenation processes (Chattopadhyay, Banerjee, & Sarma, 1979). This demonstrates their role in enabling more accessible synthetic routes.

Nanotechnology Applications

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of this compound, has been utilized in the optical gating of synthetic ion channels in nanofluidic devices. These applications include light-induced controlled release, sensing, and information processing, showcasing the compound's potential in advanced technological applications (Ali et al., 2012).

Atmospheric Chemistry

The identification of this compound derivatives, such as 4-oxoheptanedioic acid, in marine atmospheres indicates their presence and potential impact on atmospheric chemical processes. This discovery underscores the importance of understanding the diverse chemical components of marine aerosols (Sakaguchi & Kawamura, 1994).

Analytical Chemistry

Studies on small oxocarboxylic acids, including 6-oxoheptanoic acid, have explored their mass spectrometric characterization and gas phase ion fragmentation mechanisms. This research is significant in the field of analytical chemistry for understanding the behavior of these compounds under various conditions (Kanawati et al., 2007).

Organic Chemistry Research

This compound derivatives are important in the synthesis of various organic compounds. For instance, methyl 7-oxoheptanoate, a derivative, is used in the synthesis of key intermediates for prostaglandins, highlighting its significance in the field of organic synthesis (Ballini & Petrini, 1984).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Oxoheptanoic acid . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

4-Oxoheptanoic acid, also known as levulinic acid , is an organic compound classified as a keto acid . It is derived from the degradation of cellulose and is a potential precursor to biofuels . .

Mode of Action

As a keto acid, it may participate in various biochemical reactions, potentially acting as a Bronsted acid capable of donating a hydron to an acceptor .

Biochemical Pathways

This compound is a metabolite produced during metabolic reactions in plants . It is a functional parent of 5-aminolevulinic acid , suggesting it may play a role in the biosynthesis of this compound.

Result of Action

As a potential precursor to biofuels , it may have applications in energy production.

Biochemische Analyse

Biochemical Properties

The role of 4-Oxoheptanoic acid in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized

Eigenschaften

IUPAC Name |

4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHSNZNVVUIPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415259 | |

| Record name | 4-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-97-0 | |

| Record name | 4-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)

![4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B1336037.png)